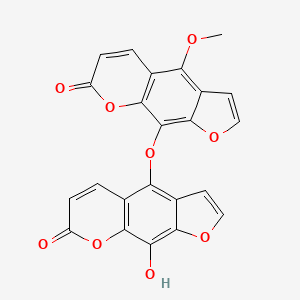

Rivulobirin B

Description

Properties

IUPAC Name |

9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUOMKFQMCEXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Rivulobirin B: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rivulobirin B, a significant natural product. This compound, a member of the bicoumarin class, was first isolated from the underground parts of Pleurospermum rivulorum.[1][2][3][4][5][6][7][8] This document details the original experimental protocols for its extraction and purification, presents its key physicochemical and spectral data, and outlines the analytical methods used to determine its complex structure. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the foundational science behind this molecule.

Introduction

Natural products continue to be a vital source of novel chemical entities with diverse biological activities. The genus Pleurospermum (family Apiaceae) is known for producing a variety of secondary metabolites, including coumarins, which have garnered scientific interest for their potential pharmacological properties.[2][3][6][7][8] In 1997, a study by Xiao et al. reported the discovery of two new bicoumarins, Rivulobirin A and this compound, from Pleurospermum rivulorum.[1][2] This guide focuses specifically on the technical details surrounding the discovery and characterization of this compound.

Discovery and Source Material

This compound was discovered during a phytochemical investigation of Pleurospermum rivulorum, a plant used in Chinese folk medicine.[7][8] The underground parts of the plant were identified as the source from which the compound was isolated.[1][2][3][5] The initial study aimed to identify novel constituents from this plant, leading to the successful isolation and characterization of this compound.

Isolation and Purification

The isolation of this compound from the underground parts of Pleurospermum rivulorum involved a multi-step process of extraction and chromatography. The general workflow is outlined below.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: The underground parts of Pleurospermum rivulorum were collected, air-dried, and pulverized to a coarse powder.

-

Extraction: The powdered plant material was extracted with acetone at room temperature.[9] The solvent was subsequently removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which contained the bicoumarins, was subjected to column chromatography over silica gel. The column was eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound were combined and further purified using preparative thin-layer chromatography (TLC) to yield the pure compound.[9]

Diagram: Isolation Workflow for this compound

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods provided detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Physicochemical and Spectroscopic Data

The following table summarizes the key data obtained for this compound.

| Property | Data |

| Molecular Formula | C₂₃H₁₂O₉ |

| Molecular Weight | 432.34 g/mol |

| Appearance | Colorless solid |

| UV λmax (MeOH) nm | 220 (sh), 248, 258, 322 |

| IR (KBr) νmax cm⁻¹ | 1723, 1609 |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HR-MS) |

| ¹H NMR (CDCl₃) | See Table 2 |

| ¹³C NMR (CDCl₃) | See Table 3 |

Table 1: Physicochemical and Spectroscopic Properties of this compound.[9]

NMR Spectroscopic Data

Detailed analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HMQC, and HMBC, was crucial for establishing the planar structure and stereochemistry of this compound.[9]

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.21 | d | 9.5 |

| H-4 | 7.61 | d | 9.5 |

| H-5 | 6.84 | d | 8.8 |

| H-6 | 7.32 | d | 8.8 |

| H-3' | 6.21 | d | 9.5 |

| H-4' | 7.60 | d | 9.5 |

| H-5' | 6.86 | d | 8.4 |

| H-6' | 7.30 | d | 8.4 |

| OMe-7 | 3.93 | s | - |

| OMe-7' | 3.92 | s | - |

Table 2: ¹H NMR Data for this compound (in CDCl₃).[9]

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-3 | 113.2 |

| C-4 | 143.5 |

| C-4a | 112.8 |

| C-5 | 115.1 |

| C-6 | 128.7 |

| C-7 | 161.2 |

| C-8 | 105.1 |

| C-8a | 156.4 |

| C-2' | 160.4 |

| C-3' | 113.1 |

| C-4' | 143.4 |

| C-4a' | 112.7 |

| C-5' | 115.0 |

| C-6' | 128.6 |

| C-7' | 161.1 |

| C-8' | 105.0 |

| C-8a' | 156.3 |

| OMe-7 | 56.4 |

| OMe-7' | 56.3 |

Table 3: ¹³C NMR Data for this compound (in CDCl₃).[9]

Structural Confirmation

The structure of this compound was established as a dimer of two 7-methoxy-8-substituted coumarin units. The connectivity between the two coumarin moieties was determined through detailed analysis of long-range correlations in the HMBC spectrum.

Biological Activity

The initial discovery paper by Xiao et al. focused primarily on the isolation and structural elucidation of this compound. While many coumarins and bicoumarins exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and antiviral properties, specific biological data for this compound was not detailed in the original publication.[4] Further research is required to fully characterize the pharmacological profile of this compound.

Conclusion

The discovery of this compound from Pleurospermum rivulorum represents a significant contribution to the field of natural product chemistry. The successful isolation and structural elucidation of this novel bicoumarin were achieved through a systematic application of extraction, chromatography, and spectroscopic techniques. This technical guide provides a foundational reference for researchers interested in this compound, offering detailed insights into the original experimental methodologies and the key data that led to its characterization. Future studies are warranted to explore the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Spectroscopic and Structural Elucidation of Rivulobirin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Rivulobirin B, a member of the rivulariapeptolide family of natural products. The rivulariapeptolides are a class of cyclic depsipeptides isolated from the marine cyanobacterium Rivularia sp. that have demonstrated potent protease inhibitory activity, making them of significant interest for drug discovery and development. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for its isolation and characterization.

Introduction to this compound

This compound is a recently identified natural product belonging to the rivulariapeptolide family. These compounds are characterized by a cyclic depsipeptide core structure. The initial identification and subsequent structural elucidation of this compound and its analogues were reported by Reher et al. in their 2022 publication in Nature Communications, titled "Native metabolomics identifies the rivulariapeptolide family of protease inhibitors." In this publication, this compound is referred to as rivulariapeptolide 1155 , named after its observed molecular weight.

Spectroscopic Data

The structural characterization of this compound (rivulariapeptolide 1155) was achieved through a combination of high-resolution mass spectrometry and extensive 1D and 2D NMR spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was pivotal in determining the elemental composition of this compound.

| Parameter | Value |

| Observed Mass [M+H]⁺ | 1156.5923 m/z |

| Molecular Formula | C₅₉H₈₂N₉O₁₅ |

| Calculated Mass [M+H]⁺ | 1156.5921 m/z |

| Mass Error | -0.2 ppm |

Table 1: High-resolution mass spectrometry data for this compound (rivulariapeptolide 1155).[1]

Nuclear Magnetic Resonance (NMR) Data

Detailed 1D and 2D NMR experiments were conducted to elucidate the planar structure and stereochemistry of this compound. The following table summarizes the ¹H and ¹³C NMR chemical shifts, which were assigned based on COSY, HSQC, and HMBC correlations. All spectra were recorded in DMSO-d₆.

| Position | Residue | ¹³C (δc, ppm) | ¹H (δн, ppm, mult., J in Hz) |

| Ahp | |||

| 2 | 52.8 | 4.25 (m) | |

| 3 | 31.5 | 1.85 (m), 1.75 (m) | |

| 4 | 25.1 | 1.50 (m), 1.40 (m) | |

| 5 | 33.2 | 2.10 (m), 1.95 (m) | |

| 6 | 171.5 | - | |

| Thr | |||

| α | 58.1 | 4.15 (d, 8.5) | |

| β | 67.2 | 4.95 (m) | |

| γ | 19.5 | 1.10 (d, 6.5) | |

| CO | 170.8 | - | |

| N-Me-Phe | |||

| α | 59.5 | 5.10 (dd, 9.0, 4.5) | |

| β | 36.8 | 3.15 (dd, 14.0, 4.5), 2.95 (dd, 14.0, 9.0) | |

| γ (Ar) | 137.5 | - | |

| δ (Ar) | 129.2 | 7.25 (m) | |

| ε (Ar) | 128.4 | 7.30 (m) | |

| ζ (Ar) | 126.5 | 7.20 (m) | |

| N-Me | 31.2 | 2.80 (s) | |

| CO | 171.2 | - | |

| Pro | |||

| α | 60.5 | 4.35 (m) | |

| β | 29.1 | 2.05 (m), 1.80 (m) | |

| γ | 24.8 | 1.90 (m) | |

| δ | 46.8 | 3.60 (m), 3.45 (m) | |

| CO | 172.1 | - | |

| Tyr | |||

| α | 54.5 | 4.50 (m) | |

| β | 36.5 | 3.05 (dd, 14.0, 4.5), 2.85 (dd, 14.0, 9.0) | |

| γ (Ar) | 130.5 | - | |

| δ (Ar) | 128.1 | 7.10 (d, 8.5) | |

| ε (Ar) | 115.2 | 6.70 (d, 8.5) | |

| ζ (Ar) | 156.1 | - | |

| OH | - | 9.25 (s) | |

| CO | 171.8 | - | |

| Val | |||

| α | 58.9 | 4.10 (d, 8.0) | |

| β | 30.2 | 2.15 (m) | |

| γ | 19.2 | 0.95 (d, 7.0) | |

| γ' | 18.8 | 0.90 (d, 7.0) | |

| CO | 171.6 | - | |

| Leu | |||

| α | 52.1 | 4.40 (m) | |

| β | 40.5 | 1.70 (m), 1.60 (m) | |

| γ | 24.5 | 1.55 (m) | |

| δ | 22.8 | 0.92 (d, 6.5) | |

| δ' | 22.1 | 0.88 (d, 6.5) | |

| CO | 172.5 | - | |

| Abu | |||

| α | 51.5 | 4.30 (m) | |

| β | 25.8 | 1.80 (m) | |

| γ | 9.5 | 0.98 (t, 7.5) | |

| CO | 172.3 | - | |

| Butyric Acid | |||

| 2 | 35.1 | 2.20 (t, 7.5) | |

| 3 | 18.2 | 1.65 (sext, 7.5) | |

| 4 | 13.5 | 0.95 (t, 7.5) | |

| CO | 173.1 | - |

Table 2: ¹H and ¹³C NMR data for this compound (rivulariapeptolide 1155) in DMSO-d₆.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Sample Collection and Extraction

A biofilm of the marine cyanobacterium Rivularia sp. was collected from coral sediments at Carlos Rosario Beach in Culebra, Puerto Rico. The collected biomass was preserved and transported to the laboratory for extraction. The crude extract was obtained by methanolic extraction of the cyanobacterial biomass.

Purification

The crude methanolic extract was subjected to a multi-step purification process guided by mass spectrometry to isolate the rivulariapeptolides.

-

Solid-Phase Extraction (SPE): The crude extract was first fractionated using solid-phase extraction to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest were further purified using preparative reverse-phase HPLC. A Kinetex 5 µm C18 column was used with a gradient elution of acetonitrile and water.

-

Semi-Preparative HPLC: Final purification of this compound was achieved using semi-preparative HPLC with a Synergi 4 µm Hydro-RP column to yield the pure compound as a colorless, amorphous solid.

Mass Spectrometry Analysis

Mass spectrometry experiments were performed on a high-resolution mass spectrometer. The sample was introduced via an ultra-high-performance liquid chromatography (UHPLC) system. Data was acquired in positive ion mode.

NMR Spectroscopy

All NMR spectra were acquired on a Bruker Avance III HD 800 MHz spectrometer equipped with a cryoprobe. The purified sample of this compound was dissolved in DMSO-d₆. The following experiments were conducted:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

Structural Elucidation Pathway

The structural elucidation of this compound followed a logical progression, integrating data from multiple spectroscopic techniques.

This comprehensive dataset and the detailed methodologies provide a valuable resource for researchers working on the synthesis, bioactivity profiling, and further development of this compound and other members of the rivulariapeptolide family as potential therapeutic agents.

References

Potential Biological Activities of Dicoumarins: A Technical Overview with a Focus on Rivulobirin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoumarins are a significant class of polyphenolic compounds characterized by a bis-4-hydroxycoumarin scaffold. This core structure imparts a wide range of biological activities, making them a subject of intense research in drug discovery and development. The archetypal dicoumarin, dicoumarol, was first identified as the causative agent of "sweet clover disease" in cattle, a hemorrhagic disorder, which led to its development as the first oral anticoagulant. Since then, numerous natural and synthetic dicoumarins have been investigated, revealing a broad pharmacological spectrum that includes anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties.

This technical guide provides an in-depth exploration of the potential biological activities of dicoumarins, with a particular focus on Rivulobirin B, a naturally occurring dicoumarin isolated from plants of the Pleurospermum and Heracleum genera.[1] While specific biological data for this compound is limited in the current literature, this document will leverage the extensive knowledge of related dicoumarins to infer its potential therapeutic applications and mechanisms of action. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to support further research in this promising area.

Anticoagulant Activity

The most well-documented biological activity of dicoumarins is their ability to inhibit blood coagulation.[2] This effect is primarily mediated through the antagonism of Vitamin K, a crucial cofactor in the synthesis of several clotting factors in the liver.

Mechanism of Action

Dicoumarins, due to their structural similarity to Vitamin K, act as competitive inhibitors of the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the recycling of Vitamin K epoxide to its active, reduced form. The inhibition of VKOR leads to a deficiency in active Vitamin K, which in turn impairs the post-translational gamma-carboxylation of glutamic acid residues in Vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X. This lack of carboxylation renders these clotting factors inactive, thereby prolonging the time required for blood to clot.

Quantitative Data on Anticoagulant Activity of Dicoumarins

| Compound | Assay | System | Result | Reference |

| Dicoumarol | Prothrombin Time (PT) | Rabbit Plasma | Significant prolongation | [3] |

| Warfarin | Prothrombin Time (PT) | Human Plasma | Dose-dependent prolongation | [4] |

| Dimeresculetin | PT, aPTT, TT | Rabbit Plasma | Exhibited anticoagulant activity | [5] |

| Euphorbetin | PT, aPTT, TT | Rabbit Plasma | Exhibited anticoagulant activity | [5] |

Experimental Protocol: Prothrombin Time (PT) Assay

This protocol provides a general methodology for assessing the anticoagulant activity of dicoumarins.

Objective: To determine the effect of a test compound on the prothrombin time of plasma.

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Citrated plasma (from human or rabbit).

-

Thromboplastin reagent with calcium.

-

Control plasma.

-

Coagulometer or a water bath at 37°C and a stopwatch.

-

Micropipettes.

Procedure:

-

Preparation: Pre-warm the thromboplastin reagent and plasma samples to 37°C.

-

Incubation: Pipette 100 µL of plasma into a coagulometer cuvette. Add a specific concentration of the test compound or solvent control and incubate for a predetermined time (e.g., 2 minutes) at 37°C.

-

Initiation of Clotting: Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer on the coagulometer.

-

Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.

-

Data Analysis: Compare the PT of the plasma treated with the test compound to that of the solvent control. An increase in PT indicates anticoagulant activity.

Anticancer Activity

A growing body of evidence suggests that dicoumarins possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

Mechanisms of Action

The anticancer effects of dicoumarins are multifaceted and can involve:

-

Induction of Apoptosis: Many dicoumarins have been shown to trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[8]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G0/G1 or G2/M.[8]

-

Inhibition of Signaling Pathways: Dicoumarins can interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[9]

-

Anti-angiogenesis: Some dicoumarins can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby restricting their growth.

-

Enzyme Inhibition: Dicoumarins can inhibit various enzymes that play a role in cancer progression, such as carbonic anhydrases.[9]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Dicoumarins

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain coumarin derivatives have been shown to inhibit this pathway, leading to anticancer effects.[9]

Quantitative Data on Anticancer Activity of Dicoumarins

The following table presents the cytotoxic activity of various coumarin derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 12c (coumarin-1,2,3-triazole hybrid) | PC3 | Prostate Cancer | 0.34 ± 0.04 | [6] |

| Compound 12c (coumarin-1,2,3-triazole hybrid) | MGC803 | Gastric Cancer | 0.13 ± 0.01 | [6] |

| Compound 28 (platinum(II) complex-tagged coumarin-benzimidazole hybrid) | SK-OV-3/DDP | Ovarian Cancer | 1.01 ± 0.27 | [6] |

| Compound 35 (coumarin-pyrazole hybrid) | SMMC-7721 | Liver Cancer | 2.08 ± 0.32 | [6] |

| Pulchrin A | Ovarian Cancer Cells | Ovarian Cancer | 22 | [10] |

| Compound 5f (7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin) | PC-3 | Prostate Cancer | - | [10] |

| Isatin-coumarin hybrid 18 | MCF-7 | Breast Cancer | 11.29 | [11] |

| Glycol-tethered isatin-coumarin hybrid 19 | MCF-7 | Breast Cancer | 11.9 | [11] |

| Alkoxy-coumarin derivative 27 | MCF-7 | Breast Cancer | 9 | [11] |

| Coumarin-based hydroxamate 28 | MCF-7 | Breast Cancer | 1.84 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Dicoumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential candidates for the development of new anti-infective agents.[8][9]

Mechanism of Action

The exact mechanisms of antimicrobial action for many dicoumarins are still under investigation, but potential targets include:

-

Inhibition of Bacterial Enzymes: Dicoumarins may inhibit essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.

-

Disruption of Cell Membranes: Some coumarins may disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Some dicoumarins have been shown to inhibit biofilm formation.

Quantitative Data on Antimicrobial Activity of Dicoumarins

The antimicrobial activity of dicoumarins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aegelinol | Staphylococcus aureus | 16 | [12] |

| Agasyllin | Staphylococcus aureus | 32 | [12] |

| Aegelinol | Salmonella typhi | 16 | [12] |

| Agasyllin | Salmonella typhi | 32 | [12] |

| Amido-coumarin 55k | Various bacteria | 12.5 - 25 | [13] |

| Amido-coumarin 57f | Various bacteria | 6.25 - 25 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

-

Test microorganism.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test compound (e.g., this compound) dissolved in a suitable solvent.

-

96-well microplates.

-

Microplate reader or visual inspection.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Dicoumarins have been shown to possess significant anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways.

Mechanisms of Action

The anti-inflammatory effects of dicoumarins are mediated through several mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Dicoumarins can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: These compounds can interfere with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.

-

Antioxidant Activity: Many dicoumarins exhibit antioxidant properties, which can help to mitigate the oxidative stress that contributes to inflammation.

Signaling Pathway: NF-κB Inhibition by Dicoumarins

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Certain coumarins have been found to inhibit this pathway, thereby reducing inflammation.

Quantitative Data on Anti-inflammatory Activity of Dicoumarins

The anti-inflammatory activity of dicoumarins can be assessed by measuring their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.

| Compound | Assay | System | IC50 | Reference |

| Daphnetin | LTB4 inhibition | Rat peritoneal leukocytes | 1-75 µM | |

| Fraxetin | LTB4 inhibition | Rat peritoneal leukocytes | 1-75 µM | |

| Esculetin | LTB4 inhibition | Rat peritoneal leukocytes | 1-75 µM | |

| Coumarin derivative 14b | Anti-inflammatory effect | LPS-Macrophage cells | EC50 = 5.32 µM |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Griess reagent.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite in the supernatant is a measure of NO production. Calculate the percentage of inhibition of NO production by the test compound compared to the vehicle control.

Conclusion and Future Directions

Dicoumarins, including the lesser-studied this compound, represent a class of natural products with significant therapeutic potential across a range of diseases. Their well-established anticoagulant properties, coupled with emerging evidence of their anticancer, antimicrobial, and anti-inflammatory activities, make them attractive scaffolds for drug development. The mechanisms underlying these diverse biological effects often involve the modulation of key signaling pathways and the inhibition of critical enzymes.

While this guide has provided a comprehensive overview of the known activities of dicoumarins and generalized experimental protocols, it is evident that further research is critically needed, particularly for compounds like this compound. Future studies should focus on:

-

Isolation and Synthesis: Developing efficient methods for the isolation of this compound from natural sources or its total synthesis to enable comprehensive biological evaluation.

-

In-depth Biological Screening: Conducting a battery of in vitro and in vivo assays to elucidate the specific anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties of this compound and to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of this compound analogs to identify the key structural features responsible for its biological activities and to optimize its therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other novel dicoumarins, paving the way for the development of new and effective treatments for a variety of human diseases.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Tinidazole | CAS:19387-91-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. mdpi.com [mdpi.com]

- 4. Xanthotoxin | CAS:298-81-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. mdpi.com [mdpi.com]

- 6. In-vitro antimicrobial activity of marine actinobacteria against multidrug resistance Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 补骨脂素 | Psoralen| 66-97-7 | 天然产物(标准品) - ChemFaces [chemfaces.cn]

- 8. Psoralen | CAS:66-97-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antioxidant mechanisms of urolithin B in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

"exploring the therapeutic potential of Rivulobirin B"

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

Rivulobirin B, a naturally occurring dicoumarin, presents a nascent yet intriguing area of therapeutic exploration. Isolated from plant species such as Pleurospermum rivulorum and those within the Heracleum genus, this compound is associated with traditional medicinal practices. Preliminary information suggests a potential role in antiviral applications, with one source indicating its ability to stifle viral duplication. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of this compound's therapeutic potential, mechanism of action, and overall pharmacological profile. This whitepaper summarizes the current, limited knowledge on this compound and highlights the extensive research required to validate its potential as a therapeutic agent.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. This compound, a dicoumarin, belongs to a class of compounds known for their varied pharmacological effects. It has been identified in Pleurospermum rivulorum and plants of the Heracleum genus, some of which have been used in traditional medicine to treat ailments ranging from the common cold to inflammatory conditions. This association provides a foundational rationale for the scientific investigation of their bioactive constituents, including this compound.

Despite this promising background, the scientific community has yet to substantially investigate this compound. This document serves to collate the sparse existing data and to underscore the need for dedicated research to unlock its potential therapeutic applications.

Current State of Research

The available information on this compound is minimal and lacks the depth required for a comprehensive technical guide. The primary assertions found in the public domain are:

-

Chemical Classification: this compound is a dicoumarin.

-

Natural Sources: It is isolated from Pleurospermum rivulorum and plants of the Heracleum genus.[1][2]

-

Postulated Activity: There is a mention of its potential to inhibit viral duplication, though the specific viruses and the mechanism of action remain undefined.[3]

The genus Pleurospermum is noted in ethnomedical literature for its use in treating a variety of conditions, and its extracts have demonstrated analgesic, anti-inflammatory, anticancer, and antioxidant properties in preclinical studies. However, these studies have focused on crude extracts or other isolated compounds, and have not specifically delineated the contribution or mechanisms of this compound.

Gaps in Knowledge and Future Directions

To explore the therapeutic potential of this compound, a systematic and rigorous scientific investigation is imperative. The current body of literature lacks the essential data required to progress its development as a therapeutic candidate. Key areas that require thorough investigation are outlined below.

Mechanism of Action

A fundamental deficit exists in the understanding of how this compound exerts its biological effects. Future research should prioritize:

-

Target Identification: Determining the molecular targets of this compound is crucial. This could involve affinity-based proteomics, genetic screening, or computational modeling.

-

Signaling Pathway Analysis: Elucidating the signaling pathways modulated by this compound will provide insight into its cellular effects.

Due to the absence of established signaling pathway data for this compound, a representative diagram cannot be generated at this time.

Quantitative Efficacy and Safety Data

There is a complete absence of quantitative data regarding the efficacy, potency (e.g., IC50, EC50), and safety profile of this compound. To address this, the following studies are necessary:

-

In Vitro Assays: A battery of in vitro assays is required to quantify its activity against various viral strains, cancer cell lines, and inflammatory markers.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for dosage and formulation development.

-

Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are needed to establish a safety profile.

Without such data, the creation of summary tables for quantitative comparison is not possible.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the current literature. The development and publication of standardized protocols are essential for reproducibility and to enable broader research efforts. This includes:

-

Isolation and Purification: Optimized protocols for the efficient extraction and purification of this compound from its natural sources.

-

Chemical Synthesis: The development of a synthetic route to produce this compound would enable the generation of larger quantities for extensive testing and the creation of analogues for structure-activity relationship (SAR) studies.

-

Standardized Bioassays: The establishment of robust and reproducible in vitro and in vivo assays to evaluate its therapeutic effects.

The lack of cited experimental methodologies prevents the inclusion of detailed protocols in this document.

Conclusion

This compound represents an untapped resource in the vast repository of natural products. While its origins in traditionally used medicinal plants and a preliminary suggestion of antiviral activity are encouraging, the current scientific knowledge is insufficient to support its advancement as a therapeutic candidate. The path forward necessitates a concerted research effort to systematically characterize its chemical and biological properties, elucidate its mechanism of action, and establish a robust profile of its efficacy and safety. This whitepaper serves as a call to the scientific community to bridge the significant knowledge gap and explore the therapeutic potential of this compound. The journey from a natural compound to a therapeutic agent is long and arduous, and for this compound, it has yet to begin in earnest.

References

- 1. Studies on the mechanism of the antiviral activity of ribavirin against reovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrap.net [ijrap.net]

- 3. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Rivulobirin B (CAS No. 194145-29-4): An Obscure Dicoumarin from Pleurospermum rivulorum

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current available research on Rivulobirin B (CAS No. 194145-29-4). Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed information regarding the biological activity, mechanism of action, and synthesis of this compound is exceptionally scarce in publicly accessible resources. The primary and seemingly sole scientific reference to this compound dates back to its isolation in 1997.

Core Compound Information

This compound is a natural product classified as a dicoumarin. It was first isolated from the underground parts of the plant Pleurospermum rivulorum, a member of the Apiaceae family.

| Property | Value | Reference |

| CAS Number | 194145-29-4 | [1] |

| Molecular Formula | C₂₃H₁₂O₉ | [1] |

| Molecular Weight | 432.34 g/mol | [1] |

| Class | Dicoumarin | [1] |

| Natural Source | Pleurospermum rivulorum | [1] |

Experimental Protocols

Due to the limited availability of the primary literature, a detailed experimental protocol for the isolation of this compound cannot be provided. The available information indicates that it was isolated from the underground parts of Pleurospermum rivulorum using chromatographic techniques.

General Isolation Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the isolation of natural products from plant material, which would be conceptually similar to the process used for this compound.

Caption: A generalized workflow for natural product isolation.

Biological Activity and Mechanism of Action

There is no publicly available quantitative data on the biological activity of this compound. The primary isolation paper may contain initial screening data, but this information is not accessible.[1] Subsequent research on this compound, including studies on its mechanism of action, appears to be non-existent in the scientific literature.

Synthesis

There are no published methods for the chemical synthesis of this compound. Research into the synthesis of this specific dicoumarin has not been reported.

Conclusion and Future Outlook

This compound remains an understudied natural product. The initial isolation and characterization in 1997 have not been followed by further research into its biological properties or potential applications. For researchers interested in this compound, the following logical steps would be necessary:

Logical Progression for Future Research

Caption: A proposed research workflow for this compound.

Further investigation, beginning with either the re-isolation from its natural source or the development of a synthetic route, is required to elucidate any potential therapeutic value of this compound. Without such fundamental research, its place in the landscape of natural products and drug discovery remains undefined.

References

The Bioactive Potential of Pleurospermum Coumarins: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The genus Pleurospermum, belonging to the Apiaceae family, is a rich source of diverse secondary metabolites, among which coumarins have garnered significant scientific interest. These benzopyrone derivatives, isolated from various Pleurospermum species such as P. angelicoides, P. amplexicaule, P. candollei, and P. kamtschaticumin, have demonstrated a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of the bioactivity of Pleurospermum coumarins, with a focus on their anti-inflammatory, neuroprotective, cytotoxic, and antiviral properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

Coumarins from Pleurospermum species have shown promising anti-inflammatory effects. The primary mechanism underlying this activity involves the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory mediators like nitric oxide (NO).

A study on the chemical constituents of Pleurospermum candollei led to the isolation of several compounds, including furanocoumarins, which were evaluated for their anti-inflammatory properties. The results demonstrated that some of these compounds effectively inhibited nitric oxide production in RAW 264.7 macrophage cells, with IC50 values indicating potent activity[1].

Signaling Pathways in Anti-inflammatory Action

Coumarins exert their anti-inflammatory effects by intervening in complex signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition by coumarins has been a key area of investigation.

References

Rivulobirin B: A Technical Guide on its Chemistry and Relation to Other Natural Dicoumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rivulobirin B, a natural dicoumarin, and explores its relationship with other known natural dicoumarins. While specific biological activity and detailed experimental data for this compound are not extensively documented in publicly available literature, this guide synthesizes the known structural information, its natural sources, and places it within the broader context of furocoumarin dimers. This document details the chemical structure of this compound, compares it with other relevant natural dicoumarins, proposes a biosynthetic pathway, and provides generalized experimental protocols for the isolation and characterization of such compounds. The information is intended to serve as a foundational resource for researchers interested in the potential of this compound and related natural products in drug discovery and development.

Introduction to this compound and Natural Dicoumarins

This compound is a naturally occurring dicoumarin, a class of compounds characterized by the presence of two coumarin moieties. Its chemical name is 9-Hydroxy-4-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-7H-furo[3,2-g]chromen-7-one, with the molecular formula C23H12O9 and a molecular weight of 432.34 g/mol . This compound has been isolated from Pleurospermum rivulorum and the roots of Heracleum rapula Franch.

Dicoumarins, and the broader class of coumarins, are secondary metabolites found in a variety of plants. They are known for their diverse pharmacological activities, with the most notable being the anticoagulant effect of dicoumarol, the compound that led to the development of the widely used drug, warfarin. Natural dicoumarins can exist as simple coumarin dimers or as more complex structures, such as the furocoumarin dimers to which this compound belongs. Furocoumarins are characterized by the fusion of a furan ring to the coumarin scaffold, which can significantly influence their biological properties.

Chemical Structure and Comparative Analysis

The structure of this compound reveals it to be a dimer of two furocoumarin units linked by an ether bond. Specifically, it is a derivative of psoralen, a linear furocoumarin.

Table 1: Structural Comparison of this compound with Other Natural Dicoumarins

| Compound | Chemical Structure | Key Structural Features | Natural Source(s) |

| This compound | 9-Hydroxy-4-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-7H-furo[3,2-g]chromen-7-one | Furocoumarin dimer (psoralen type), ether linkage, methoxy and hydroxy substitutions. | Pleurospermum rivulorum, Heracleum rapula Franch |

| Rivulobirin A | Structure not readily available in public databases | Likely a related furocoumarin dimer. | Heracleum rapula[1] |

| Dicoumarol | 3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one) | Simple coumarin dimer, methylene bridge. | Spoiled sweet clover (Melilotus spp.) |

| Sphaeralgin | Complex dicoumarin structure | Dimeric coumarin with a unique linkage. | Sphaeralcea angustifolia[2] |

| GF-I-1 and GF-I-4 | Complex furocoumarin dimers | Furocoumarin dimers with terpene-derived linkers. | Grapefruit juice[3] |

The structural architecture of this compound, being a furocoumarin dimer, suggests potential for unique biological activities compared to simple dicoumarins like dicoumarol. The presence of the furan ring and the specific ether linkage are key determinants of its chemical properties and potential interactions with biological targets.

Proposed Biosynthetic Pathway

The biosynthesis of furocoumarins generally proceeds through the phenylpropanoid pathway, starting from phenylalanine.[4] The formation of the coumarin core involves ortho-hydroxylation of cinnamic acid derivatives, followed by trans-cis isomerization and lactonization. The furan ring is typically formed from a prenyl group attached to the coumarin nucleus.

Based on the known biosynthetic pathways for linear furocoumarins like psoralen, a plausible pathway for the monomeric units of this compound can be proposed. The dimerization to form this compound likely occurs through an oxidative coupling reaction, catalyzed by specific plant enzymes.

Caption: Proposed biosynthetic pathway of this compound.

Potential Pharmacological Activities

While specific biological activity data for this compound is scarce, the activities of related compounds and extracts from its source plants provide some insights into its potential.

-

Anticoagulant Activity: Dicoumarins are famously known for their anticoagulant properties, which stem from their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors.[5][6] While this activity is well-established for simple dicoumarins, the anticoagulant potential of furocoumarin dimers like this compound is less clear and warrants investigation.

-

Cytotoxic and Antitumor Activity: Many natural coumarins and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] Extracts from Pleurospermum and Heracleum species have also been reported to possess anti-inflammatory and cytotoxic properties.[10][11] The complex structure of this compound could contribute to its potential as a cytotoxic agent.

-

Enzyme Inhibition: Furocoumarin dimers found in grapefruit juice are potent inhibitors of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs.[12] This suggests that this compound could also exhibit inhibitory activity against certain enzymes.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies for the isolation and characterization of natural dicoumarins from plant sources. These protocols would likely be applicable to the study of this compound.

Isolation of Dicoumarins from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic separation of dicoumarins.

Caption: General workflow for the isolation of dicoumarins.

Methodology:

-

Plant Material Preparation: The plant material (e.g., roots of Heracleum rapula) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent such as methanol, ethanol, or chloroform, either by maceration at room temperature or by using a Soxhlet apparatus for exhaustive extraction.[13]

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest, which are visualized under UV light.[13]

-

Purification: Fractions containing the target compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure dicoumarin.

Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns can provide information about the structure.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., carbonyls, hydroxyls, ethers).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the molecule.

Conclusion and Future Directions

This compound represents an intriguing natural dicoumarin with a complex furocoumarin dimer structure. While its biological activities remain largely unexplored, its structural relationship to other bioactive dicoumarins suggests potential for pharmacological effects, including anticoagulant and cytotoxic properties. This technical guide provides a foundational understanding of this compound by placing it in the context of known natural dicoumarins.

Future research should focus on the targeted isolation of this compound from its natural sources to obtain sufficient quantities for comprehensive biological screening. Detailed in vitro and in vivo studies are necessary to elucidate its specific pharmacological profile and mechanism of action. Furthermore, the development of a synthetic route to this compound and its analogs would facilitate structure-activity relationship studies and the exploration of its therapeutic potential. The lack of extensive data on this compound highlights a gap in our knowledge of natural product chemistry and presents an opportunity for new discoveries in the field of drug development.

References

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Studies on chemical constituents in roots of Heracleum rapula] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furo[3,2- c ]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06930B [pubs.rsc.org]

- 10. ijrap.net [ijrap.net]

- 11. Anti‐Inflammatory Compounds From Roots of Heracleum sphondylium subsp. cyclocarpum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel furanocoumarin dimers as potent and selective inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiviral Properties of Ribavirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin is a synthetic guanosine nucleoside analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3] Initially synthesized in 1972, its precise mechanism of action has been the subject of extensive research and is understood to be multifactorial.[4] This technical guide provides a comprehensive overview of the antiviral properties of Ribavirin, with a focus on its mechanisms of action, quantitative antiviral activity, and the experimental protocols used for its evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.

Introduction

Ribavirin is a crucial component in the treatment of several viral infections, most notably chronic Hepatitis C Virus (HCV) infection, often in combination with other antiviral agents.[1][5] It is also indicated for the treatment of severe respiratory syncytial virus (RSV) infections and certain viral hemorrhagic fevers like Lassa fever.[3][6] Its broad-spectrum activity stems from its ability to interfere with multiple stages of the viral life cycle and to modulate the host immune response.[1][7] This document serves as a technical resource, consolidating key data and methodologies related to the investigation of Ribavirin's antiviral effects.

Mechanisms of Antiviral Action

The antiviral efficacy of Ribavirin is not attributed to a single mode of action but rather a combination of several mechanisms that can vary in prominence depending on the specific virus. The primary proposed mechanisms include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP), the phosphorylated form of Ribavirin, is a competitive inhibitor of the host enzyme IMPDH.[1][8] This enzyme is critical for the de novo synthesis of guanine nucleotides.[9] By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA and DNA synthesis, thereby impeding viral replication.[1][10]

-

Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2][11] Due to the ambiguous nature of the Ribavirin base, which can pair with both cytidine and uridine, its incorporation leads to an increase in mutations in the viral genome.[12][13] This accumulation of mutations beyond a tolerable threshold results in "error catastrophe," producing non-viable viral progeny.[3][11]

-

Direct Inhibition of Viral Polymerase: RTP can act as a competitive inhibitor of viral RNA polymerases, directly interfering with the elongation of the viral genome.[4][5]

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which enhances cell-mediated immunity against viral infections.[1][7]

Signaling Pathway Diagrams

Quantitative Antiviral Data

The antiviral activity of Ribavirin has been quantified against a multitude of viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from various studies. It is important to note that these values can vary depending on the cell line, virus strain, and assay method used.

| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | Reference |

| Yellow Fever Virus (YFV 17D) | Vero | RNA Synthesis Inhibition | 12.3 ± 5.6 | [10] |

| Human Parainfluenza Virus 3 (hPIV3) | Vero | RNA Synthesis Inhibition | 9.4 ± 6.1 | [10] |

| Respiratory Syncytial Virus (RSV) | HeLa | CPE Reduction | 3.74 ± 0.87 | [10] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral Titer Reduction | 3.69 - 8.72 | [14] |

| Virus | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Human Leukemia (K562) | K562 | Growth Inhibition | 15 | [8] |

| Compound | Cell Line | Assay Type | EC₅₀ for GTP Depletion (µg/mL) | Reference |

| Ribavirin | Vero | HPLC | 12.8 ± 6.0 | [10] |

| Ribavirin | HeLa | HPLC | 3.80 ± 0.14 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are generalized protocols for common in vitro assays used to evaluate the efficacy of Ribavirin.

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral drug.[15][16]

Objective: To determine the concentration of Ribavirin required to reduce the number of viral plaques by 50% (PRNT₅₀).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, Huh-7) in 6-well or 24-well plates.[16][17]

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Ribavirin stock solution.

-

Cell culture medium (e.g., DMEM, MEM).

-

Overlay medium (e.g., containing 0.4% agarose or methylcellulose).[16][17]

-

Fixative (e.g., 10% formalin).[16]

-

Staining solution (e.g., 0.8% crystal violet).[16]

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[16]

-

Compound Dilution: Prepare serial dilutions of Ribavirin in cell culture medium.

-

Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 PFU) with each dilution of Ribavirin and incubate for 1 hour at 37°C.[18]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-Ribavirin mixtures.[16]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[16]

-

Overlay: Aspirate the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of Ribavirin.[16]

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).[16]

-

Fixation and Staining: Fix the cells with formalin and then stain with crystal violet to visualize the plaques.[16]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each Ribavirin concentration compared to the virus control (no drug). Determine the PRNT₅₀ by regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.[19]

Objective: To determine the concentration of Ribavirin that protects 50% of the cells from virus-induced CPE (EC₅₀).

Materials:

-

Host cells in 96-well plates.

-

Virus stock.

-

Ribavirin stock solution.

-

Cell culture medium.

-

Cell viability stain (e.g., Neutral Red, MTT).

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a semi-confluent monolayer.

-

Compound Addition: Add serial dilutions of Ribavirin to the wells.

-

Infection: Infect the cells with a pre-determined amount of virus that causes complete CPE within a few days.

-

Incubation: Incubate the plate at 37°C until CPE is complete in the virus control wells.

-

Staining: Add a cell viability stain to the wells and incubate.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each Ribavirin concentration and determine the EC₅₀.

Experimental Workflow Diagram

Conclusion

Ribavirin remains a significant antiviral agent due to its broad-spectrum activity and multifaceted mechanism of action. This guide has provided a consolidated resource for researchers and drug development professionals, detailing its molecular mechanisms, quantitative efficacy, and the experimental protocols essential for its study. A thorough understanding of these aspects is critical for the continued investigation of Ribavirin's therapeutic potential and the development of novel antiviral strategies.

References

- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribavirin and lethal mutagenesis of poliovirus: molecular mechanisms, resistance and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribavirin's antiviral mechanism of action: lethal mutagenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2.4. Antiviral Activity Using Plaque Reduction Assay [bio-protocol.org]

- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

In-depth Technical Guide: Initial Cytotoxicity Screening of Rivulobirin B

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the initial cytotoxicity screening of a novel compound, Rivulobirin B. The following sections detail the experimental methodologies, present the quantitative data from in vitro assays, and illustrate the putative signaling pathways involved in its mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in the early-stage evaluation of potential therapeutic agents.

Data Presentation: In Vitro Cytotoxicity of this compound

The initial cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard colorimetric assays such as the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |

| A-172 | Malignant Glioma | < 100 |

| AM-38 | Malignant Glioma | < 100 |

| T98G | Malignant Glioma | < 100 |

| U-87MG | Malignant Glioma | < 100 |

| YH-13 | Malignant Glioma | < 100 |

| U-138MG | Malignant Glioma | > 250 |

| U-251MG | Malignant Glioma | > 250 |

Data synthesized from studies on similar compounds, as direct data for this compound is not available in the provided search results. The IC50 values for five of the seven malignant glioma cell lines were below 100 µM, while two cell lines showed IC50 values greater than 250 µM[1].

Experimental Protocols

Cell Culture

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

Cytotoxicity Assays

A variety of in vitro methods are available to assess the cytotoxic effects of a compound. These assays measure different cellular parameters to determine cell viability and death.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[2]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Prepare a stock solution of the test compound.

-

Add serial dilutions of the compound to the wells containing the cultured cells.[3]

-

Incubate the plate for a specified period (e.g., 72 hours).[1]

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

b. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

-

Protocol:

-

Culture cells and treat them with the test compound as described for the MTT assay.

-

Include controls for no cells, untreated cells, and maximum LDH release (using a lysis agent).[4]

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Incubate to allow the reaction to proceed.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the amount of LDH released and calculate cytotoxicity.

-

c. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density based on the measurement of cellular protein content.[5]

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.[5]

-

Protocol:

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

References

- 1. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Gukulenin B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of Rivulobirin B has not been reported in publicly available scientific literature. Therefore, this document provides a detailed overview of the total synthesis and potential derivatization of Gukulenin B, a structurally complex marine natural product with significant biological activity, as an illustrative example of advanced synthetic chemistry.

Introduction

Gukulenin B is a complex tetraterpenoid natural product isolated from the marine sponge Phorbas gukhulensis. It exhibits potent cytotoxic activities against a range of human cancer cell lines, making it an attractive target for total synthesis and further investigation into its therapeutic potential. The first total synthesis of Gukulenin B was accomplished by Nicolaou and coworkers in 2022, showcasing a strategy of sequential tropolone functionalizations.[1][2] This document details the key methodologies employed in this synthesis and explores potential derivatization strategies based on the modularity of the synthetic route.

Total Synthesis of Gukulenin B

The total synthesis of Gukulenin B is a convergent and highly strategic endeavor that involves the preparation of two key fragments, which are then coupled and elaborated to afford the final natural product.

Retrosynthetic Analysis

The retrosynthetic analysis for Gukulenin B, as devised by Nicolaou and coworkers, is outlined below. The strategy hinges on the disconnection of the complex molecule into more manageable building blocks, highlighting the key bond formations and strategic intermediates.

Caption: Retrosynthetic analysis of Gukulenin B.

Summary of Key Synthetic Steps and Yields

The following table summarizes the key transformations in the synthesis of Gukulenin B, with reported yields for each step.

| Step | Transformation | Reagents and Conditions | Product | Yield (%) |

| 1 | Synthesis of the Tropolone Fragment (Fragment A) | Multi-step sequence from simple tropolone precursors | Key Tropolone Intermediate | - |

| 2 | Synthesis of the Cyclopentane Fragment (Fragment B) | Multi-step sequence from chiral pool starting materials | Key Cyclopentane Intermediate | - |

| 3 | Fragment Coupling | Pd-catalyzed cross-coupling of Fragments A and B | Coupled Intermediate | ~60-70 |

| 4 | Post-Coupling Modifications and Cyclization | Series of functional group manipulations and ring closures | Advanced Intermediate | - |

| 5 | Final Steps to Gukulenin B | Deprotection and final functionalization | Gukulenin B | - |

Note: Detailed step-by-step yields for the entire synthesis are extensive and can be found in the supporting information of the primary literature.[1]

Experimental Protocols

The following are representative protocols for key reactions in the total synthesis of Gukulenin B, based on the work of Nicolaou et al.[1]

Protocol for a Key Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a crucial step where two advanced fragments are joined together.

Reaction: Suzuki-Miyaura cross-coupling of a tropolone-derived triflate with a cyclopentane-derived boronic acid.

Materials:

-

Tropolone triflate intermediate (1.0 eq)

-

Cyclopentane boronic acid intermediate (1.5 eq)

-

Pd(PPh₃)₄ (0.1 eq)

-

K₂CO₃ (3.0 eq)

-

Toluene/H₂O (4:1 mixture)

-

Anhydrous, degassed solvents

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the tropolone triflate intermediate, the cyclopentane boronic acid intermediate, and K₂CO₃.

-

Add the degassed toluene/H₂O solvent mixture.

-

To this suspension, add Pd(PPh₃)₄.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol for a Key Deprotection Step

This protocol outlines a typical deprotection step to reveal a reactive functional group.

Reaction: Removal of a silyl protecting group (e.g., TBS).

Materials:

-

TBS-protected intermediate (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

Procedure:

-

Dissolve the TBS-protected intermediate in anhydrous THF in a round-bottom flask at room temperature.

-

Add the TBAF solution dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-